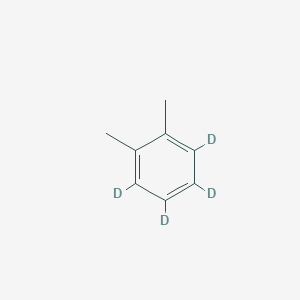

1,2-Dimethylbenzene-3,4,5,6-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNGGLPUBDAKN-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480401 | |

| Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62367-40-2 | |

| Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62367-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Deuterium Incorporation in 1,2 Dimethylbenzene 3,4,5,6 D4

Direct Deuteration Methods for Aromatic Systems

Direct hydrogen-deuterium (H/D) exchange on the aromatic ring of 1,2-dimethylbenzene is a common strategy. These methods involve the direct replacement of hydrogen atoms with deuterium (B1214612) from a deuterium source, typically heavy water (D₂O), under specific catalytic conditions.

Acid-Catalyzed Deuterium Exchange Mechanisms in Aryl Positions

Acid-catalyzed H/D exchange is a well-established method for deuterating aromatic compounds. cdnsciencepub.comnih.gov The mechanism involves the electrophilic attack of a deuteron (B1233211) (D⁺) on the aromatic ring, forming a carbocation intermediate, which then rearomatizes by losing a proton (H⁺). cdnsciencepub.com For o-xylene (B151617), this process can be driven by treating the compound with a solution of a strong acid, such as concentrated DCl in D₂O, at elevated temperatures. cdnsciencepub.comcdnsciencepub.com

The effectiveness of this method is dependent on the electron density of the aromatic ring; electron-donating groups, like the methyl groups in o-xylene, facilitate the electrophilic substitution. nih.gov However, achieving high levels of deuteration, particularly perdeuteration of the aromatic ring, can be challenging and may require harsh reaction conditions. google.com The regioselectivity of acid-promoted processes generally follows the patterns of classical electrophilic aromatic substitution, which can make it difficult to achieve specific deuteration patterns without resorting to drastic conditions. google.com

A study demonstrated that treating o-xylene with 4% v/v concentrated DCl in D₂O at 250 °C resulted in significant deuteration of the aromatic nucleus. cdnsciencepub.com After one cycle of 42 hours, the o-xylene contained 3.9 deuterium atoms in the aromatic ring and only 0.1 in the methyl groups, demonstrating high selectivity for the aryl positions. cdnsciencepub.com

Metal-Catalyzed Deuterium Exchange Pathways

Metal catalysts offer an alternative and often more efficient route for H/D exchange in aromatic systems. google.comresearchgate.net Transition metals such as platinum, palladium, rhodium, and iridium are effective in catalyzing the exchange reaction, often using D₂O as the deuterium source. google.comresearchgate.netnih.gov This approach can be more cost-effective than methods requiring expensive deuterated organic solvents. google.com

Platinum catalysts, in particular, show a higher tendency for deuterating aromatic positions compared to palladium catalysts, which favor aliphatic positions. researchgate.net For instance, Pt/C has been used effectively for H-D exchange on various aromatic compounds using D₂O under a hydrogen atmosphere. researchgate.net The general mechanism involves the activation of the C-H bond by the metal surface, facilitating the exchange with deuterium from the D₂O.

Recent advancements have also explored the use of nanostructured iron catalysts, which allow for the selective deuteration of various (hetero)arenes using D₂O under hydrogen pressure. nih.govnih.gov This method has proven to be scalable, demonstrating the synthesis of deuterated products on a kilogram scale. nih.govnih.gov

Precursor-Based Deuteration Approaches

An alternative to direct H/D exchange is the synthesis of the target molecule from deuterated precursors. google.com This multi-step approach can offer greater control over the specific placement of deuterium atoms. For the synthesis of 1,2-dimethylbenzene-3,4,5,6-d4, a plausible strategy would involve the use of a deuterated benzene (B151609) ring precursor.

One could envision a synthesis starting from a commercially available deuterated benzene, such as benzene-d6. However, the introduction of the two adjacent methyl groups would require subsequent chemical transformations. A more targeted approach might involve the synthesis of the aromatic ring from smaller, labeled building blocks. For example, a reaction between a labeled acetone (B3395972) and nitromalonaldehyde (B3023284) in a basic aqueous solution can be used to construct the aromatic ring, with subsequent selective deuteration at activated ring positions. rsc.org

While offering high isotopic purity and regioselectivity, precursor-based methods can be more complex and costly due to the limited availability and higher price of deuterated starting materials and reagents. google.com

Optimization of Isotopic Purity and Regioselectivity in Deuteration Syntheses

Achieving high isotopic purity and regioselectivity is a critical challenge in the synthesis of specifically labeled compounds like this compound. nih.govd-nb.info The choice of catalyst, reaction conditions, and deuteration strategy significantly influences these outcomes.

In acid-catalyzed deuteration, the reaction temperature and duration are key parameters. As seen in the deuteration of o-xylene with DCl/D₂O, multiple reaction cycles can increase the level of deuterium incorporation. cdnsciencepub.com However, harsh conditions can also lead to side reactions or scrambling of the deuterium labels.

Metal-catalyzed methods often provide better control over regioselectivity. The choice of metal is crucial; for instance, platinum is preferred for aromatic deuteration, while palladium is more suitable for benzylic positions. researchgate.net The use of specific ligands or catalyst supports can further enhance selectivity. nih.gov For example, nanostructured iron catalysts have been shown to enable the selective deuteration of various arenes. nih.govnih.gov

Furthermore, innovative approaches, such as photoexcitation in the presence of a deuterated solvent like hexafluoroisopropanol (HFIP-d₁), have been developed to achieve selective deuteration at positions that are often inaccessible by traditional methods. nih.gov This metal-free approach leverages the enhanced basicity of the excited-state aromatic compound. nih.gov

The following table summarizes the deuterium incorporation in o-xylene under specific acid-catalyzed conditions:

| Reaction Cycle | Deuterium Atoms (Aromatic Ring) | Deuterium Atoms (Methyl Groups) |

| 1 | 3.9 | 0.1 |

Data sourced from a study on acid-catalyzed exchange at 250 °C. cdnsciencepub.com

Scalability Considerations for this compound Production

The scalability of deuteration methods is a significant factor for industrial applications. nih.govnih.gov While many laboratory-scale methods exist, their translation to large-scale production presents challenges related to cost, safety, and efficiency.

Direct H/D exchange methods using D₂O as the deuterium source are generally more scalable and cost-effective than those requiring expensive deuterated solvents or multi-step precursor-based syntheses. google.com The development of robust and reusable catalysts is crucial for making these processes economically viable on a larger scale.

Continuous-flow reactors have emerged as a promising technology for scaling up deuteration reactions. researchgate.nettn-sanso.co.jp They offer advantages such as improved heat and mass transfer, better process control, and enhanced safety, particularly for reactions conducted under high pressure and temperature. tn-sanso.co.jp For instance, a flow synthesis method using microwave heating has been developed for the production of deuterated aromatic compounds, demonstrating higher reaction and heating efficiencies compared to conventional batch methods. tn-sanso.co.jp

The use of highly active and stable heterogeneous catalysts, such as the nanostructured iron catalyst mentioned earlier, is particularly advantageous for scalable production as it simplifies product purification and catalyst recovery. nih.govnih.gov This methodology has been successfully applied to the kilogram-scale synthesis of deuterated compounds. nih.govnih.gov

Advanced Spectroscopic Characterization Methodologies for 1,2 Dimethylbenzene 3,4,5,6 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis

Deuterium (2H) NMR for Labeling Position Confirmation and Purity Assessment

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of deuteration. magritek.com This technique is instrumental in confirming that the deuterium atoms are located on the aromatic ring as intended in 1,2-Dimethylbenzene-3,4,5,6-d4. The ²H NMR spectrum will exhibit signals corresponding to the deuterated positions, and the chemical shifts will be very similar to those of the protons in the non-deuterated analogue, o-xylene (B151617). magritek.com

The isotopic purity of the compound can also be determined using ²H NMR. By comparing the integrated intensity of the deuterium signals to that of a known internal standard, the percentage of deuterium incorporation at each labeled site can be quantified. This method is particularly valuable for highly deuterated compounds where proton NMR may not be as accurate due to very low residual proton signals. sigmaaldrich.com A combination of ¹H NMR and ²H NMR can provide a robust strategy for the accurate determination of isotopic abundance in deuterated reagents. nih.gov

Proton (1H) NMR Spectral Alterations and Signal Interpretation Due to Deuteration

The ¹H NMR spectrum of this compound shows significant alterations compared to its non-deuterated counterpart, o-xylene. The most apparent change is the disappearance or significant reduction in the intensity of the signals corresponding to the aromatic protons. magritek.com In an ideal, 100% deuterated sample, the aromatic proton signals would be completely absent. However, in practice, small residual signals from incompletely deuterated molecules are often observed. ucla.edu

The signals for the two methyl groups (CH₃) remain prominent in the ¹H NMR spectrum. In o-xylene, these protons appear at a chemical shift of approximately 2.22 ppm. docbrown.info The deuteration of the aromatic ring has a minimal effect on the chemical shift of these methyl protons. The integration of the residual aromatic proton signals against the methyl proton signals can provide an estimate of the isotopic purity. docbrown.info

It is standard practice to use deuterated solvents for NMR analysis to avoid large solvent signals in the spectrum. docbrown.infotcichemicals.com However, since the compound of interest is itself deuterated, a non-deuterated solvent could theoretically be used, which would result in a clean spectrum where only the signals of the analyte are observed. sigmaaldrich.com

Carbon-13 (13C) NMR for Aromatic Ring and Methyl Group Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. pressbooks.pub In 1,2-Dimethylbenzene, due to molecular symmetry, there are four distinct carbon environments, leading to four signals in the ¹³C NMR spectrum. docbrown.info The carbon atoms of the methyl groups have a chemical shift significantly different from the aromatic carbons. docbrown.info

For this compound, the ¹³C NMR spectrum will still show four main signals. However, the signals for the deuterated aromatic carbons will be affected. The coupling between carbon-13 and deuterium (C-D coupling) can cause these signals to appear as multiplets, and their intensity may be reduced. The chemical shifts of carbon atoms bonded to deuterium are also slightly shifted upfield compared to those bonded to protons. The signals for the methyl carbons and the non-deuterated aromatic carbons (C1 and C2) will remain as sharp singlets. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C1, C2 (quaternary) | ~130-165 | Singlet |

| C3, C6 (deuterated) | ~130-165 | Multiplet (due to C-D coupling) |

| C4, C5 (deuterated) | ~130-165 | Multiplet (due to C-D coupling) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Isotopic Composition and Mass Shifts

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound. nih.govresearchgate.net It is particularly useful for confirming the incorporation of deuterium atoms.

High-Resolution Mass Spectrometry for Precise Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between isotopologues. nih.govresearchgate.net For this compound, the molecular ion peak ([M]⁺) will be shifted by four mass units compared to the non-deuterated o-xylene (molecular weight 106.1650 g/mol ). nist.gov HRMS can precisely measure this mass difference, confirming the incorporation of four deuterium atoms.

Furthermore, HRMS can be used to determine the isotopic purity of the sample by analyzing the relative intensities of the peaks corresponding to molecules with different numbers of deuterium atoms (d₀, d₁, d₂, d₃, d₄). nih.govresearchgate.netrsc.org This provides a detailed isotopic distribution profile of the sample.

Fragmentation Patterns and Deuterium Localization by Mass Spectrometry

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For o-xylene, a major fragmentation pathway involves the loss of a methyl group (CH₃) to form a stable C₇H₇⁺ ion with an m/z of 91. docbrown.info

In the mass spectrum of this compound, the fragmentation pattern will be altered due to the presence of deuterium. The loss of a methyl group will still be a major pathway, resulting in a fragment ion [C₇H₃D₄]⁺. The m/z of this fragment will be shifted compared to the C₇H₇⁺ ion from o-xylene, providing further evidence for the location of the deuterium atoms on the aromatic ring. Analysis of the masses of the various fragment ions can help to confirm that the deuterium atoms are on the aromatic ring and not on the methyl groups.

Table 2: Key Ions in the Mass Spectrum of 1,2-Dimethylbenzene and its d4-analogue

| Ion | Formula (o-xylene) | m/z (o-xylene) | Formula (1,2-Dimethylbenzene-d4) | m/z (1,2-Dimethylbenzene-d4) |

|---|---|---|---|---|

| Molecular Ion | [C₈H₁₀]⁺ | 106 | [C₈H₆D₄]⁺ | 110 |

Note: The m/z values are nominal masses.

The combination of these advanced spectroscopic methods provides a comprehensive characterization of this compound, ensuring its identity, purity, and suitability for its intended applications.

Vibrational Spectroscopy for Structural Elucidation of Deuterated Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the structure of molecules. The substitution of hydrogen with its heavier isotope, deuterium, on the aromatic ring of o-xylene leads to predictable shifts in vibrational frequencies, providing a clear signature of deuteration.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The replacement of the four hydrogen atoms on the benzene (B151609) ring with deuterium atoms in this compound results in notable changes to its IR spectrum compared to the unlabeled o-xylene.

The primary effect of deuteration is the shift of C-H vibrational bands to lower frequencies (a red-shift) due to the increased mass of deuterium. This phenomenon is most pronounced for vibrations directly involving the substituted atoms. For non-deuterated o-xylene, characteristic C-H stretching vibrations of the aromatic ring are typically observed in the 3080-3030 cm⁻¹ region. docbrown.info In this compound, these C-H stretching modes are absent and replaced by carbon-deuterium (C-D) stretching vibrations. Computational studies on other deuterated polycyclic aromatic hydrocarbons (PAHs) place these C-D stretching features in the 4.4–4.7 µm region, which corresponds to approximately 2270–2120 cm⁻¹. researchgate.net

Similarly, the C-H in-plane and out-of-plane bending vibrations are significantly affected. In many aromatic compounds, C-H out-of-plane bending vibrations appear between 840 and 704 cm⁻¹. researchgate.net Upon deuteration, these are replaced by C-D bending modes at lower wavenumbers. Research indicates that C-D in-plane bending modes can be expected in the 1050-830 cm⁻¹ range, while C-D out-of-plane bending vibrations are found at even lower frequencies, typically between 690 cm⁻¹ and 560 cm⁻¹. researchgate.net The vibrations of the methyl (CH₃) groups, such as C-H stretching (around 2975-2845 cm⁻¹) and bending (1470-1370 cm⁻¹), remain largely unaffected as they are not directly involved in the isotopic substitution. docbrown.info

The table below summarizes the expected shifts in the IR spectrum of this compound based on the typical vibrational modes of o-xylene and the known effects of aromatic deuteration.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in o-Xylene docbrown.info | Expected Wavenumber (cm⁻¹) in this compound |

| Aromatic C-H Stretch | 3080 - 3030 | Absent |

| Aromatic C-D Stretch | N/A | ~2270 - 2120 researchgate.net |

| Methyl C-H Stretch | 2975 - 2845 | ~2975 - 2845 |

| Aromatic Ring Stretch | ~1600, ~1500 | Minor shifts expected |

| Methyl C-H Bend | 1470 - 1370 | ~1470 - 1370 |

| Aromatic C-H Out-of-Plane Bend | 770 - 735 | Absent |

| Aromatic C-D Out-of-Plane Bend | N/A | ~690 - 560 researchgate.net |

This interactive table allows for sorting and filtering of the data.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak or silent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the principles of mass-induced frequency shifts also apply to its Raman spectrum. The strong, symmetric "ring breathing" vibration, which is a characteristic Raman band for benzene and its derivatives, would be expected to shift to a lower frequency upon deuteration of the ring. In non-deuterated xylenes (B1142099), a polarized band associated with the methyl groups is observed around 2923 cm⁻¹. cdnsciencepub.com This band would be expected to remain in the spectrum of the phenyl-d4 isotopologue.

The deuteration of the aromatic ring will give rise to new, characteristic C-D vibrational bands in the Raman spectrum, analogous to those seen in IR spectroscopy. The precise positions and intensities of these bands can be predicted using computational methods and are essential for confirming the isotopic substitution and for a complete vibrational assignment of the molecule. cdnsciencepub.com The analysis of polarized Raman spectra can further help in assigning the observed bands to specific symmetry species of the molecule's point group. acs.org

| Feature | Description |

| Unaffected Vibrations | The C-H stretching and bending modes of the two methyl groups are not directly affected by the ring deuteration and are expected to appear at similar frequencies to those in unlabeled o-xylene. |

| Shifted Vibrations | Vibrations involving the aromatic ring, particularly the C-D bonds, will show significant shifts to lower wavenumbers compared to the C-H vibrations in o-xylene. This includes C-D stretching, C-D in-plane bending, and C-D out-of-plane bending modes. |

| Symmetry and Polarization | The substitution pattern affects the molecule's symmetry, which in turn dictates the Raman activity and polarization of its vibrational modes. Analysis of depolarization ratios is a key step in the detailed structural elucidation. cdnsciencepub.com |

This interactive table highlights key features in the Raman analysis of this compound.

Other Advanced Spectroscopic Techniques for Isotopic Analysis

Beyond vibrational spectroscopy, other advanced methods are instrumental in the analysis of isotopically labeled compounds like this compound.

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for confirming isotopic incorporation. It measures the mass-to-charge ratio (m/z) of ions. Unlabeled o-xylene has a molecular weight of approximately 106.17 g/mol . nist.gov The substitution of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2) in this compound results in a molecular weight of about 110.19 g/mol . sigmaaldrich.com This M+4 shift in the molecular ion peak in the mass spectrum provides definitive evidence of the successful deuteration and can be used to determine the isotopic purity of the sample. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is widely used for the analysis of xylene isomers and their metabolites. In isotope dilution methods, a known amount of a deuterated standard, such as a deuterated xylene, is added to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by MS, allowing for highly accurate quantification even at trace levels. nih.gov

Neutron Spectroscopy: Interestingly, deuterated organic compounds, including deuterated xylene, have found applications in nuclear physics. Deuterated scintillators are used in neutron spectroscopy because they offer superior performance in distinguishing neutrons from gamma rays and in resolving neutron energy spectra compared to their hydrogenated (protiated) counterparts. aip.org This application, while not a method for analyzing the compound itself, is an advanced field where the specific isotopic nature of deuterated xylene is critical.

| Technique | Application for this compound | Key Information Obtained |

| Mass Spectrometry (MS) | Confirmation of isotopic labeling | Molecular weight, isotopic purity (M+4 peak) sigmaaldrich.comdocbrown.info |

| GC-MS | Quantitative analysis, use as an internal standard | Accurate concentration measurement in complex mixtures nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Absence of signals in the aromatic region of the ¹H NMR spectrum; presence of signals in the ²H (Deuterium) NMR spectrum. docbrown.info |

| Neutron Spectroscopy | Use as a detector material | Application in neutron detection and energy unfolding due to superior performance over protiated xylene. aip.org |

This interactive table summarizes advanced spectroscopic techniques relevant to this compound.

Mechanistic Investigations Utilizing 1,2 Dimethylbenzene 3,4,5,6 D4

Kinetic Isotope Effects (KIE) in Organic Reactions

The substitution of hydrogen with deuterium (B1214612) in 1,2-dimethylbenzene-3,4,5,6-d4 can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The greater mass of deuterium results in a lower vibrational frequency and consequently a lower zero-point energy for the C-D bond, making it stronger and more difficult to break than a C-H bond. wikipedia.org The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the deuterated reactant (kD), provides valuable information about the rate-determining step of a reaction. libretexts.orgwikipedia.org

Primary Kinetic Isotope Effects: Bond-Breaking/Formation at Deuterated Sites

A primary kinetic isotope effect is observed when a C-D bond on the aromatic ring of this compound is broken or formed in the rate-determining step of a reaction. libretexts.orgprinceton.edu A normal primary KIE (kH/kD > 1) is indicative of such a process. For instance, in reactions involving electrophilic aromatic substitution or C-H activation at the aromatic ring, a significant primary KIE would suggest that the cleavage of the C-H/C-D bond is a critical part of the slowest step. researchgate.net The magnitude of the primary KIE can vary, with values typically ranging from 1 to 8 for deuterium substitution, and can provide insight into the geometry of the transition state. libretexts.org

Secondary Kinetic Isotope Effects from Adjacent Deuteration

Even when the C-D bonds of this compound are not directly involved in bond-breaking or formation, their presence can still influence the reaction rate, leading to a secondary kinetic isotope effect. libretexts.orgprinceton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu Secondary KIEs can arise from changes in hybridization at a carbon atom adjacent to the deuterated site or from steric and hyperconjugative effects. libretexts.orgprinceton.edulibretexts.org For example, if a reaction involving one of the methyl groups of this compound leads to a change in hybridization of the attached ring carbon from sp2 to sp3, an inverse secondary KIE might be observed. wikipedia.org Conversely, stabilization of a transition state through hyperconjugation involving the C-D bonds could lead to a normal secondary KIE. libretexts.orgcdnsciencepub.com

Solvent Kinetic Isotope Effects in Deuterated Reaction Media

When a reaction involving 1,2-dimethylbenzene is carried out in a deuterated solvent, a solvent kinetic isotope effect can be observed. snnu.edu.cn This can occur if the solvent participates as a reactant, leading to a primary isotope effect, or if there is rapid hydrogen-deuterium exchange between the solvent and the substrate. snnu.edu.cn While not a direct application of this compound itself, studying the reactions of its non-deuterated counterpart in deuterated solvents provides complementary mechanistic information. nih.govresearchgate.net For instance, a change in reaction rate when moving from a protic solvent like H₂O to D₂O can indicate the involvement of proton transfer in the rate-determining step. wikipedia.org

Quantitative Determination and Interpretation of KIEs

The quantitative determination of kinetic isotope effects is typically achieved by measuring the reaction rates of both the deuterated and non-deuterated compounds under identical conditions. libretexts.org This can be done using various analytical techniques, such as NMR spectroscopy or mass spectrometry, to monitor the disappearance of reactants or the appearance of products over time. libretexts.orgrsc.org The interpretation of the resulting kH/kD value is crucial for mechanistic elucidation. A large normal primary KIE (typically > 2) strongly suggests that C-H/C-D bond cleavage is the rate-determining step. princeton.edu Smaller normal or inverse secondary KIEs provide more subtle information about the transition state structure and the electronic environment around the reaction center. wikipedia.org

Deuterium Labeling for Reaction Pathway Tracing and Intermediate Elucidation

The deuterium atoms in this compound act as a stable isotopic label, allowing chemists to trace the fate of the aromatic ring throughout a chemical transformation. researchgate.netchem-station.com By analyzing the position of the deuterium atoms in the reaction products, it is possible to deduce the sequence of bond-forming and bond-breaking events and to identify the involvement of specific intermediates. researchgate.netnih.gov

Elucidation of Reaction Intermediates and Transition States

Deuterium labeling is a powerful technique for identifying and characterizing reaction intermediates, which are often transient and present in low concentrations. nih.gov For example, if a reaction of this compound results in a product where the deuterium atoms have scrambled to different positions, this would suggest the formation of a symmetrical intermediate, such as a benzyne (B1209423) or a metal-arene complex. researchgate.net Furthermore, the observation of an isotope effect can provide information about the structure of the transition state leading to an intermediate. princeton.edu For instance, a significant KIE in a C-H activation step points towards a transition state where the C-H bond is substantially weakened. researchgate.net

Table 1: Representative Kinetic Isotope Effects in Organic Reactions

| Reaction Type | Substrate(s) | kH/kD | Interpretation |

| E2 Elimination | CH₃CH₂CH₂Br | 6.7 | C-H/D bond broken in the rate-determining step. princeton.edu |

| E1 Solvolysis | CH₃CD₂C(CH₃)₂Br | 1.4 | C-H/D bond not broken in the rate-determining step. princeton.edu |

| Nucleophilic Substitution (Sₙ2) | CH₃-Br + CN⁻ | 1.082 (¹²C/¹³C) | Indicates a concerted mechanism. wikipedia.org |

| Nucleophilic Substitution (Sₙ1) | (CH₃)₃C-Cl | ~1.22 (α-SKIE) | Formation of a carbocation intermediate. wikipedia.org |

Studies of Rearrangement and Isomerization Processes

The isomerization of xylenes (B1142099) is a commercially significant process, particularly in the production of p-xylene (B151628), a key precursor for polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org Understanding the underlying mechanisms is crucial for optimizing catalysts and reaction conditions. The use of deuterated xylenes, such as this compound, has been instrumental in distinguishing between proposed reaction pathways.

In studies of xylene isomerization over zeolite catalysts, isotopically labeled reactants help to differentiate between unimolecular and bimolecular mechanisms. acs.orgkfupm.edu.sa For instance, when o-xylene (B151617) undergoes isomerization, a 1,2-methyl shift is a key step. Research on zeolite catalysts like ZSM-5 has shown that the isomerization of xylenes primarily follows an intramolecular mechanism, catalyzed by Brønsted acid sites within the zeolite pores. acs.org The rate of these reactions is influenced by the diffusion of the reactants to these active sites. acs.org

One proposed mechanism for the ozonolysis of 1,2-dimethylbenzene suggests the cleavage of the aromatic ring to form glyoxal (B1671930) and 2,3-butanedione. While this reaction primarily serves to illustrate the Kekulé structure of benzene (B151609), the use of deuterated analogs could provide further detail on the intermediates of this oxidative cleavage. doubtnut.com

Investigating Catalytic Mechanisms with Isotopic Tracers

Isotopic tracers are invaluable in the study of catalytic reactions, providing a window into the elementary steps of a catalytic cycle. This compound, and related deuterated xylenes, have been employed to study a variety of catalytic processes, from exchange reactions on metal surfaces to enzymatic hydroxylations.

Studies on the catalytic reactions of o-xylene with deuterium on evaporated metal films of iron, palladium, platinum, and tungsten have revealed details about the exchange and deuteration processes. rsc.org These experiments show that the exchange of the methyl group hydrogens is rapid on all these metals. However, the exchange of the aromatic ring protons is more dependent on the specific metal, with atoms ortho to a methyl group generally exchanging at a lower rate. rsc.org The formation of dimethylcyclohexanes as a product is accompanied by further exchange, with the patterns of deuteration suggesting a "roll-over" mechanism for adsorbed cyclohexenes, especially on palladium and iron. rsc.org

In the realm of biocatalysis, the hydroxylation of p-xylene by the enzyme toluene (B28343) 4-monooxygenase has been investigated using ring-deuterated and methyl-deuterated substrates. pnas.org When the aromatic ring of p-xylene is deuterated, a significant inverse isotope effect is observed for ring hydroxylation, which is consistent with a rate-limiting step involving the change in hybridization of a carbon atom from sp² to sp³. pnas.org This finding points towards the formation of an epoxide intermediate. pnas.org Conversely, deuteration of the methyl group leads to a normal isotope effect for benzylic hydroxylation, indicating that C-H bond cleavage is the rate-limiting step in that particular reaction. pnas.org

The following table summarizes findings from catalytic studies using deuterated xylenes:

| Catalytic System | Deuterated Substrate | Key Finding | Reference |

|---|---|---|---|

| Zeolite Catalysts (FAU, MOR, BEA) | Deuterated p-xylene | Discrimination between unimolecular (1,2-methyl shift) and bimolecular isomerization mechanisms. | acs.org |

| Metal Films (Fe, Pd, Pt, W) | o-xylene and deuterium | Rapid exchange of methyl hydrogens; ring exchange is metal-dependent and slower at ortho positions. | rsc.org |

| Toluene 4-monooxygenase (enzyme) | Ring-deuterated p-xylene | Inverse isotope effect (0.735) suggests sp² to sp³ hybridization change in the rate-limiting step, supporting an epoxide intermediate. | pnas.org |

| Toluene 4-monooxygenase (enzyme) | Methyl-deuterated p-xylene | Normal isotope effect indicates C-D bond cleavage is rate-limiting for benzylic hydroxylation. | pnas.org |

Computational Chemistry in Isotope Effect Prediction and Interpretation

Computational chemistry is an indispensable partner to experimental studies involving isotopic labeling. Theoretical models can predict kinetic isotope effects (KIEs), helping to distinguish between proposed mechanisms. Furthermore, quantum chemical calculations can provide a detailed picture of the molecular vibrations and transition state geometries that give rise to these effects.

Theoretical Modeling of Transition States with Deuteration

The geometry of a transition state is a critical factor in determining the course of a chemical reaction. Computational methods, such as Density Functional Theory (DFT), allow for the optimization of transition state structures. uj.edu.plrsc.org When a hydrogen atom is replaced by deuterium in a reacting molecule, the change in mass can affect the stability of the transition state and thus the reaction rate.

In the context of xylene isomerization over zeolites, periodic DFT calculations have been used to model the transition states of the 1,2-methyl shift. acs.orguj.edu.pl These calculations can determine the energy barriers for different pathways and how they are affected by the zeolite framework. acs.org The presence of a deuterium atom in the aromatic ring of 1,2-dimethylbenzene would alter the vibrational frequencies of the transition state, a factor that can be modeled computationally to predict the KIE. A primary KIE greater than 1 (kH/kD > 1) is expected if a C-H bond to the labeled position is broken in the rate-determining step. Conversely, an inverse KIE (kH/kD < 1) can occur if the C-H bond becomes stiffer in the transition state, as is often the case in sp² to sp³ rehybridization. pnas.org

Quantum Chemical Calculations of Vibrational Frequencies and Their Isotopic Dependence

The origin of kinetic and equilibrium isotope effects lies in the changes in vibrational zero-point energies (ZPEs) between the ground state and the transition state (for KIEs) or between reactants and products (for equilibrium isotope effects). uj.edu.pl Quantum chemical calculations can accurately compute the vibrational frequencies of molecules and transition states.

For a molecule like 1,2-dimethylbenzene, the C-H stretching and bending frequencies are significantly higher than the corresponding C-D frequencies due to the mass difference. This leads to a lower ZPE for the deuterated molecule. The magnitude of the KIE is directly related to the difference in ZPE changes between the protiated and deuterated species as they move from the ground state to the transition state.

DFT calculations can be used to perform a vibrational analysis of the optimized geometries of reactants, products, and transition states. uj.edu.pl For a transition state, this analysis should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.orguj.edu.pl The remaining real frequencies are used to calculate the ZPE. By performing these calculations for both 1,2-dimethylbenzene and this compound, the KIE can be predicted and compared with experimental results to validate the proposed mechanism and transition state structure.

The following table illustrates the conceptual basis of how isotopic substitution affects vibrational frequencies and the resulting impact on reaction energetics.

| Parameter | Description | Effect of Deuteration (H to D) | Consequence |

|---|---|---|---|

| Vibrational Frequency (ν) | Frequency of a specific vibrational mode (e.g., C-H stretch). | Decreases (ν_H > ν_D). | Lower energy required to excite the vibration. |

| Zero-Point Energy (ZPE) | The minimum vibrational energy of the molecule (sum of 1/2hν for all modes). | Decreases (ZPE_H > ZPE_D). | The C-D bond is effectively stronger and lower in energy than the C-H bond. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Increases if the C-H bond is broken in the rate-determining step. | Slower reaction rate for the deuterated compound (Normal KIE, kH/kD > 1). |

| Inverse KIE | A situation where the deuterated compound reacts faster. | Occurs if the vibrational frequencies associated with the labeled position become stiffer (higher) in the transition state. | Suggests mechanisms where the labeled position is not directly involved in bond breaking but its environment changes, e.g., rehybridization. pnas.org |

Applications in Analytical Methodologies and Chemical Metrology

Role in Method Development and Validation for Trace Analysis

The development of robust and sensitive analytical methods for trace analysis relies heavily on the use of appropriate standards for validation. researchgate.net When analyzing complex matrices such as environmental or biological samples, isotope dilution mass spectrometry using standards like 1,2-Dimethylbenzene-3,4,5,6-d4 is a powerful technique. It allows for the accurate measurement of low concentrations of analytes by compensating for losses during sample preparation and for matrix-induced signal variations. oup.com

During method development, the deuterated standard helps in optimizing extraction efficiency, chromatographic separation, and mass spectrometric detection. For validation, as per guidelines like those from the International Council for Harmonisation (ICH), the standard is used to assess key parameters such as accuracy, precision, linearity, and recovery. researchgate.net For example, a GC-MS method was developed to measure trace levels of xylene metabolites in brain tissue using a deuterated internal standard. oup.com The standard was essential for determining analyte recovery (80-104%) and tissue preparation efficiency (33-80%), demonstrating the method's suitability for detecting picogram to nanogram levels of the metabolites. oup.com

Calibration and Quality Control Procedures Employing Deuterated Standards

Deuterated standards are fundamental to establishing reliable calibration and implementing effective quality control (QC) in analytical methods. In isotope dilution analysis, a calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration across a series of standards. chromatographyonline.comshimadzu.com This ratio-based calibration is inherently more robust than external standard calibration because the internal standard corrects for variations from sample to sample. chromatographyonline.com

The use of a deuterated internal standard like this compound is particularly effective. In a study analyzing pesticides and mycotoxins in different cannabis matrices, the use of deuterated analogues as internal standards was shown to be critical. lcms.cz Without them, calibration curves differed significantly between matrices, and relative standard deviation (RSD) values were over 50%. lcms.cz When deuterated internal standards were used, accuracy fell within 25%, and RSDs dropped below 20%, demonstrating their ability to correct for severe matrix effects and ensure consistent quantification across different sample types. lcms.cz

In routine analysis, QC samples spiked with both the analyte and the deuterated standard are analyzed alongside unknown samples. oiv.int Monitoring the response of the internal standard over an analytical batch provides a check on instrument performance and sample processing consistency. oiv.int Any significant drift in the internal standard's signal can indicate a problem with the system, ensuring the reliability of the data generated for the unknown samples. oiv.int

| Calibration Range | Evaluation Method | Result | Comment | Reference |

|---|---|---|---|---|

| 0.5 to 200 µg/L | Average Relative Response Factor (RRF) | %RSD < 15% for 65/67 compounds | Demonstrates linearity over a wide concentration range using a constant internal standard concentration (50 µg/L). | shimadzu.com |

| 0.5 to 200 µg/L | Linear Regression (r²) | r² > 0.995 for 66/67 compounds | Confirms a strong linear relationship between the concentration and the analyte/internal standard response ratio. | shimadzu.com |

Environmental Transformation Pathways and Isotopic Tracing of Xylene Analogs

Isotopic Studies of Photodegradation Mechanisms of Aromatic Hydrocarbons

The photodegradation of aromatic hydrocarbons is a key environmental transformation process. Isotopic studies, particularly those involving deuterium-labeled compounds, are instrumental in understanding the underlying mechanisms of these photochemical reactions. While direct photodegradation studies specifically citing 1,2-Dimethylbenzene-3,4,5,6-d4 are not prominent in the available literature, research on analogous deuterated alkylbenzenes provides significant insights into the principles and findings that are applicable.

Studies on the photolysis of deuterated alkylbenzenes, such as toluene (B28343) and ethylbenzene, have been conducted to probe the dynamics of bond fission following photoexcitation. In the UV photolysis of various alkylbenzenes, the primary product is the benzyl (B1604629) radical. Research using deuterium-substituted compounds helps to elucidate the reaction mechanism, particularly whether the process occurs via direct predissociation or through a "hot molecule" mechanism, where internal conversion to a highly vibrationally excited ground electronic state precedes decomposition.

One study investigated the ArF (193 nm) laser photolysis of several alkylbenzenes and their deuterated analogs. aip.org The formation rate constants of benzyl radicals were measured under collision-free conditions. The results demonstrated that the primary relaxation pathway is internal conversion to "hot" alkylbenzene molecules, which then decompose. The deuterium (B1214612) isotope effects observed in these experiments indicate that the C-H or C-D bond fission occurs only after the vibrational energy is completely redistributed within the molecule. aip.org This finding supports the hot molecule mechanism over direct dissociation from the initially excited electronic state.

The use of deuterated compounds allows for the examination of kinetic isotope effects (KIE), where the rate of reaction differs for molecules containing heavier isotopes. In photodissociation, a KIE can provide information about the nature of the transition state and the bond-breaking step. For instance, deuteration of the methyl group in toluene would be expected to slow the rate of C-H bond cleavage if this is the rate-determining step in the formation of the benzyl radical.

| Compound Studied | Observation | Implication for Mechanism |

| Deuterated Alkylbenzenes | Deuterium isotope effects show bond fission occurs after intramolecular vibrational redistribution. | Supports a "hot molecule" mechanism where decomposition follows internal conversion to a vibrationally excited ground state. aip.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Photodegradation quantum yields increase with O₂ concentration. | Demonstrates the critical role of molecular oxygen in the photodegradation pathway, proceeding via both excited singlet and triplet states. |

This table summarizes findings from isotopic and mechanistic studies on the photodegradation of aromatic hydrocarbons.

Deuterium-Labeled Compounds in Biodegradation Pathway Analysis

The biodegradation of xylene isomers is a critical process for the natural attenuation of these contaminants in soil and groundwater. Deuterium-labeled compounds are invaluable for tracing the metabolic pathways, identifying key intermediates, and confirming the biochemical reactions involved, particularly under anaerobic conditions where degradation is often initiated by less common mechanisms.

A key anaerobic degradation pathway for toluene and xylenes (B1142099) involves the addition of a fumarate (B1241708) molecule to one of the methyl groups, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS) or an analogous enzyme. aip.org Isotopic tracing has been pivotal in confirming this pathway for o-xylene (B151617).

In a study investigating the anaerobic degradation of o-xylene by a sulfate-reducing bacterial strain, a mixture of regular o-xylene and fully deuterated o-xylene (o-xylene-d10) was supplied to the culture. aip.org By analyzing the culture supernatant using gas chromatography-mass spectrometry (GC-MS), researchers could identify both the unlabeled metabolites from o-xylene and their deuterated counterparts from o-xylene-d10.

The study successfully identified the deuterated forms of several key intermediates, providing clear evidence for the degradation sequence. aip.org The findings confirmed that the anaerobic degradation of o-xylene proceeds through the following steps:

Fumarate Addition: The initial step is the addition of fumarate to a methyl group, forming 2-methylbenzylsuccinate. The detection of deuterated 2-methylbenzylsuccinate confirmed this activation step. aip.org

Subsequent Transformations: Further downstream, the deuterated versions of 2-methylphenylitaconic acid and o-toluic acid were also identified. aip.org

This use of a deuterium-labeled substrate provided unambiguous evidence linking these metabolites directly to the degradation of o-xylene, effectively mapping out the initial stages of its anaerobic biodegradation pathway. aip.org

| Parent Compound | Labeled Analog Used | Key Deuterated Metabolites Identified | Pathway Confirmed |

| o-Xylene | o-Xylene-d10 | 2-Methylbenzylsuccinate, 2-Methylphenylitaconic acid, o-Toluic acid | Anaerobic degradation via fumarate addition to a methyl group. aip.org |

This table presents findings from a biodegradation study using deuterium-labeled o-xylene to trace its metabolic pathway.

Atmospheric Reaction Studies with Isotopic Tracers

The primary removal mechanism for o-xylene and its analogs in the atmosphere is through reaction with hydroxyl (OH) radicals. acs.orgwikipedia.org These reactions are complex, proceeding through multiple channels, including OH addition to the aromatic ring and hydrogen abstraction from the methyl groups. Isotopic tracers like this compound are crucial for dissecting these competing pathways and determining their relative importance under various atmospheric conditions.

The reaction between OH radicals and o-xylene can be summarized as:

OH Addition: The OH radical adds to the aromatic ring, forming an OH-xylene adduct. This is the dominant pathway at lower atmospheric temperatures. acs.orgwikipedia.org

H-Abstraction: The OH radical abstracts a hydrogen atom from one of the methyl groups, forming a methylbenzyl radical and water. This pathway becomes more significant at higher temperatures, such as those found in combustion processes. wikipedia.org

Using a deuterated compound like this compound allows researchers to investigate the kinetic isotope effect (KIE) of the reaction. A KIE is the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes.

Ring Deuteration (e.g., this compound): Deuterating the aromatic ring would primarily affect the rate of the OH addition pathway. This can help quantify the reversibility of the adduct formation and provide insights into the stability of the intermediate.

| Reaction Pathway | Description | Significance of Isotopic Tracing |

| OH Addition | The OH radical adds to the aromatic ring, forming an excited OH-xylene adduct. This is dominant at typical atmospheric temperatures. acs.orgwikipedia.org | Ring deuteration (e.g., with this compound) alters the vibrational frequencies of the ring and can be used to probe the transition state and stability of the adduct. |

| H-Abstraction | The OH radical abstracts a hydrogen atom from a methyl group. This pathway is more important at higher temperatures. wikipedia.org | Methyl group deuteration leads to a significant primary KIE, slowing this pathway and allowing for precise measurement of its contribution to the overall reaction rate. |

This table outlines the atmospheric reaction pathways of o-xylene with OH radicals and the role of isotopic tracers in their study.

Advanced Research Frontiers and Future Directions

Development of Novel and Regioselective Deuteration Methodologies

The synthesis of specifically labeled compounds like 1,2-Dimethylbenzene-3,4,5,6-d4 is crucial for its application. Research is increasingly focused on developing more efficient, selective, and sustainable methods for deuterium (B1214612) incorporation into aromatic rings.

Conventional synthesis often involves H-D exchange reactions using heavy water (D₂O) at high temperatures and pressures. tn-sanso.co.jp However, modern research is paving the way for more sophisticated and regioselective techniques. A key challenge is to precisely control the position of deuterium labeling. For this compound, this involves the selective exchange of the four hydrogen atoms on the benzene (B151609) ring without affecting the methyl groups.

Recent advancements in catalysis have provided powerful tools for this purpose. A heterogeneous palladium-on-carbon (Pd/C) catalytic platform has been reported for the regioselective deuteration of arenes. nih.gov This method uses easily handled sodium formate-d (DCOONa) as the deuterium source and offers high yields and excellent levels of deuterium incorporation. nih.gov Metal-free approaches are also gaining traction. For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the deuteration of electron-rich aromatic compounds using D₂O under mild conditions, offering a highly efficient and easily manipulated protocol. researchgate.nettcichemicals.com Silver-catalyzed methods have also been developed for the regioselective deuteration of heteroaromatics, again using D₂O as the deuterium source. researchgate.net

Furthermore, the development of flow synthesis methods is addressing the challenges of production scale and cost associated with deuterated compounds. tn-sanso.co.jp Flow reactors, sometimes coupled with microwave heating, can improve reaction efficiency and throughput compared to traditional batch methods, making compounds like this compound more accessible for large-scale applications. tn-sanso.co.jp These flow systems allow for better control of reaction parameters and can reduce the amount of expensive D₂O required. tn-sanso.co.jp

Integration of this compound with Cutting-Edge Spectroscopic Techniques

The primary utility of isotopic labeling lies in its application as a probe in various analytical methods. The integration of this compound with cutting-edge spectroscopic techniques is a major frontier of research, enabling detailed mechanistic studies and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the deuterated aromatic ring of this compound results in the disappearance of the signals corresponding to the aromatic protons (typically found around 7 ppm in o-xylene). docbrown.info This leaves a clean spectrum showing only the signal for the six equivalent methyl protons (around 2.2 ppm), simplifying spectral analysis and allowing researchers to focus on reactions involving the methyl groups without interference from the aromatic signals. docbrown.info In ¹³C NMR, the carbon atoms bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern (due to coupling with deuterium, which has a spin I=1) and a shift to a slightly lower chemical shift compared to C-H carbons. This provides unambiguous confirmation of the deuteration positions. docbrown.info High-resolution NMR is essential to resolve these fine details. docbrown.info

Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium creates a significant shift in vibrational frequencies. The C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) are replaced by C-D stretching vibrations at a lower frequency (approximately 2200-2300 cm⁻¹). This isotopic shift provides a clear spectral window to study the behavior of the deuterated aromatic ring. Recent observations by the James Webb Space Telescope have utilized these characteristic C-D stretching bands to identify deuterated polycyclic aromatic hydrocarbons (PAHs) in interstellar environments, showcasing the power of IR spectroscopy in this field. arxiv.orgarxiv.org

Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the incorporation of deuterium. For this compound, the molecular weight is increased by four mass units compared to the non-deuterated o-xylene (B151617). sigmaaldrich.com High-resolution mass spectrometry can precisely determine the mass and confirm the isotopic purity of the synthesized compound.

These spectroscopic methods are not used in isolation. Multidimensional NMR techniques and hyphenated methods like GC-MS are routinely employed to study complex mixtures and reaction pathways where this compound is used as an internal standard or a mechanistic probe.

Expanding Applications in Green Chemistry and Sustainable Processes

Deuterated compounds are finding expanding roles in green chemistry, where they can serve as powerful tools for understanding and optimizing environmentally friendly processes.

One significant application is in the study of bioremediation. Field tests have successfully used deuterated toluene (B28343) and o-xylene to track the anaerobic transformation of these pollutants in contaminated groundwater aquifers. oregonstate.edunih.gov By injecting this compound into a contaminated site, researchers can monitor for the appearance of deuterated metabolites. The detection of these labeled products provides unequivocal evidence of in-situ microbial degradation pathways and allows for the quantification of transformation rates. oregonstate.edunih.gov This approach is logistically simpler and more cost-effective than methods that require purging the background contaminants. oregonstate.edu

Furthermore, this compound can be used to elucidate reaction mechanisms in sustainable catalysis. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, is a classic tool for determining rate-limiting steps. By comparing the reaction rates of deuterated and non-deuterated o-xylene in catalytic processes, such as the sustainable oxidation of p-xylene (B151628) to terephthalic acid, researchers can gain deep insights into the reaction mechanism. rsc.org This knowledge is vital for designing more efficient and selective catalysts for green chemical production.

Interdisciplinary Research with Deuterated Aromatic Compounds in Materials Science and Beyond

The unique properties of deuterated aromatic compounds are fostering interdisciplinary research, particularly in materials science and astrochemistry.

Materials Science: In the field of organic electronics, deuteration has emerged as a key strategy to improve the performance and durability of Organic Light Emitting Diode (OLED) devices. tn-sanso.co.jp Replacing C-H bonds with stronger C-D bonds can suppress non-radiative decay pathways in the emissive materials, leading to enhanced luminous efficiency and longer operational lifetimes. While research has often focused on the active luminescent molecules, the use of deuterated host materials, for which this compound could be a synthetic precursor, is an area of growing interest. Deuterated arylamines, for example, have shown great potential for use in optoelectronic devices. researchgate.net

Astrochemistry and Astrophysics: Deuterated aromatic compounds are of high interest in understanding the chemical evolution of the universe. Deuterium was formed during the Big Bang, and its abundance in different molecules and environments provides clues about cosmic history. aanda.org Deuterated PAHs have been proposed as a potential reservoir for deuterium in the interstellar medium (ISM). arxiv.orgarxiv.org The detection of aliphatic and aromatic C-D vibrational bands in regions like the Orion Bar by the James Webb Space Telescope confirms the presence of these molecules in space. arxiv.orgbohrium.com Studying compounds like this compound in laboratory settings under simulated astrophysical conditions can help interpret astronomical data and refine models of interstellar chemistry. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.